

# Nacubactam Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nacubactam |           |
| Cat. No.:            | B609398    | Get Quote |

#### FOR IMMEDIATE RELEASE

These application notes provide a detailed overview of the clinical trial methodologies and design for **Nacubactam**, a novel  $\beta$ -lactamase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the clinical development of this compound.

**Nacubactam** is currently being investigated in combination with various β-lactam antibiotics for the treatment of serious infections caused by multidrug-resistant bacteria.[1] This document summarizes the available data from Phase 1 and Phase 3 clinical trials, including study designs, experimental protocols, and safety data.

## **Mechanism of Action**

**Nacubactam** exhibits a dual mechanism of action. It is an inhibitor of serine  $\beta$ -lactamases (classes A and C, and some class D), which prevents the degradation of co-administered  $\beta$ -lactam antibiotics.[2][3] Additionally, **Nacubactam** directly inhibits penicillin-binding protein 2 (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect.[1][3][4]





Click to download full resolution via product page

Dual mechanism of action of Nacubactam.

# **Clinical Development Program**

**Nacubactam** has been evaluated in Phase 1 studies for safety and pharmacokinetics, and is currently in Phase 3 clinical trials in combination with other antibiotics.

### **Phase 1 Clinical Trials**

The initial clinical development of **Nacubactam** involved randomized, double-blind, placebo-controlled studies in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile, both alone and in combination with meropenem.[2][3][4][5]

Two key Phase 1 studies were a Single Ascending Dose (SAD) study (NCT02134834) and a Multiple Ascending Dose (MAD) study (NCT02972255).[3][4][5]

- SAD Study (NCT02134834): Healthy participants received single ascending doses of Nacubactam ranging from 50 mg to 8,000 mg.[2][4]
- MAD Study (NCT02972255): Healthy participants received multiple ascending doses of Nacubactam from 1,000 mg to 4,000 mg every 8 hours for up to 7 days.[2][4] This study



also included a component where **Nacubactam** 2,000 mg was co-administered with meropenem 2,000 mg every 8 hours for 6 days.[2][4]

**Nacubactam** was generally well-tolerated in both single and multiple doses.[2][3][4][5] The most frequently reported adverse events were mild to moderate and associated with intravenous access and headaches.[2][3][4][5] No serious adverse events, dose-limiting toxicities, or deaths were reported.[2][4][5]

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (**Nacubactam** Monotherapy)[4]

| Adverse Event Category           | Nacubactam (N=24) | Placebo (N=7) |
|----------------------------------|-------------------|---------------|
| Participants with ≥1 TEAE, n (%) | 13 (54.2)         | 3 (42.9)      |
| Total number of TEAEs            | 48                | 3             |
| Most Frequent TEAEs              |                   |               |
| Complications with IV access     | -<br>Frequent     | Less Frequent |
| Headache                         | Frequent          | Less Frequent |

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Multiple Ascending Dose (MAD) Study (**Nacubactam** + Meropenem)[4]



| Adverse Event Category              | Nacubactam + Meropenem<br>(N=11) | Placebo (N=4) |
|-------------------------------------|----------------------------------|---------------|
| Participants with ≥1 TEAE, n<br>(%) | 9 (81.8)                         | 1 (25.0)      |
| Total number of TEAEs               | 42                               | 1             |
| Most Frequent TEAEs                 |                                  |               |
| Phlebitis, n (%)                    | 4 (36.7)                         | 0             |
| Injection site extravasation, n (%) | 3 (27.3)                         | 0             |
| Headache, n (%)                     | 3 (27.3)                         | 0             |
| Nausea, n (%)                       | 3 (27.3)                         | 0             |

#### **Phase 3 Clinical Trials**

**Nacubactam** is being evaluated in two pivotal Phase 3 multinational, randomized clinical trials: Integral-1 and Integral-2.

This study evaluates the efficacy and safety of Cefepime/**Nacubactam** and Aztreonam/**Nacubactam** compared to Imipenem/Cilastatin in patients with complicated urinary tract infections (cUTI) or acute uncomplicated pyelonephritis (AP).[6][7][8][9]

Table 3: Integral-1 Study Design



| Study Title           | A Phase 3, Multi-Center, Randomized, Double-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID | NCT05887908[6]                                                                                                                                                                                                                                                   |
| Phase                 | 3[6][8]                                                                                                                                                                                                                                                          |
| Study Design          | Randomized, Double-Blind, Active-Controlled[7]                                                                                                                                                                                                                   |
| Patient Population    | Adults with cUTI or AP[6][7][8][9]                                                                                                                                                                                                                               |
| Interventions         | - Cefepime/Nacubactam-<br>Aztreonam/Nacubactam- Imipenem/Cilastatin[6]<br>[7][8][9]                                                                                                                                                                              |
| Primary Endpoint      | Composite clinical and microbiological success at the test-of-cure visit[7]                                                                                                                                                                                      |
| Status                | Completed[9]                                                                                                                                                                                                                                                     |

In March 2025, it was announced that the Integral-1 trial met its primary endpoint, demonstrating non-inferiority of Cefepime/**Nacubactam** to Imipenem/Cilastatin.[7] A prespecified analysis also showed superiority.[7] Detailed results are expected to be presented at future scientific conferences.[1][7]

This ongoing study is designed to assess the efficacy and safety of Cefepime/**Nacubactam** and Aztreonam/**Nacubactam** compared to the best available therapy for infections caused by Carbapenem-Resistant Enterobacterales (CRE).[10][11]

Table 4: Integral-2 Study Design



| Study Title           | A Phase 3, Multi-Center, Randomized, Single-Blind Study to Assess the Efficacy and Safety of Cefepime/Nacubactam and Aztreonam/Nacubactam Versus Best Available Therapy for Adults With Infection Due to Carbapenem Resistant Enterobacterales[10] |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ClinicalTrials.gov ID | NCT05905055[10][11]                                                                                                                                                                                                                                |
| Phase                 | 3[10][11]                                                                                                                                                                                                                                          |
| Study Design          | Randomized, Single-Blind, Parallel-Group[10]                                                                                                                                                                                                       |
| Patient Population    | Adults with cUTI, AP, Hospital-Acquired Bacterial Pneumonia (HABP), Ventilator- Associated Bacterial Pneumonia (VABP), and complicated Intra-Abdominal Infections (cIAI) due to CRE[10]                                                            |
| Interventions         | - Cefepime/Nacubactam-<br>Aztreonam/Nacubactam- Best Available<br>Therapy (BAT)[10]                                                                                                                                                                |
| Primary Endpoint      | Overall treatment success (composite of clinical and microbiological outcomes) at the test-of-cure visit                                                                                                                                           |
| Status                | Recruiting[11]                                                                                                                                                                                                                                     |

# **Experimental Protocols**

The following provides a general outline of the experimental protocols for the Phase 3 clinical trials based on publicly available information.

# **Patient Population and Key Eligibility Criteria**

**Inclusion Criteria:** 

Adults aged 18 years or older.[8][10]



- Hospitalized for the treatment period.[8][10]
- Weight up to 140 kg.[8][10]
- Clinical diagnosis of a qualifying infection (cUTI, AP, HABP, VABP, or cIAI).[10]
- For the Integral-2 study, a known or suspected infection with Carbapenem-Resistant Enterobacterales is required.[10]

#### **Exclusion Criteria:**

- Known resistance to the study drugs that would compromise efficacy.[6][8]
- Concurrent infections that would confound the assessment of the study drug's efficacy.[6][8]
   [10]
- Known hypersensitivity to β-lactam antibiotics.

## **Study Procedures and Assessments**

The clinical trial workflow involves several key stages from patient screening to the final followup.





Click to download full resolution via product page

#### Generalized workflow for **Nacubactam** Phase 3 clinical trials.

- Screening: Potential participants are assessed against the inclusion and exclusion criteria.
   Informed consent is obtained.
- Randomization: Eligible patients are randomly assigned to one of the treatment arms.
- Treatment: The assigned study drug is administered intravenously for a specified duration.



- Assessments: Patients are monitored for clinical response, microbiological clearance, and safety throughout the study. This includes physical examinations, vital signs, laboratory tests, and imaging where appropriate.
- End-of-Treatment (EOT) Visit: Assessments are performed at the conclusion of the treatment period.
- Test-of-Cure (TOC) Visit: A follow-up visit, typically 7 days after the end of treatment, to assess the primary efficacy endpoint.[7]
- Late Follow-up: A final follow-up visit to monitor for any late-emerging adverse events and to ensure the durability of the clinical response.

## **Endpoint Definitions**

- Clinical Success: Resolution of the signs and symptoms of the baseline infection to the extent that no further antimicrobial therapy is required.
- Microbiological Eradication: Eradication or presumed eradication of the baseline pathogen(s) from the site of infection.
- Overall Success: A composite endpoint requiring both clinical success and microbiological eradication.

## Conclusion

The clinical development program for **Nacubactam** is robust, with comprehensive Phase 1 studies supporting its progression into pivotal Phase 3 trials. The available data suggests a favorable safety and tolerability profile. The positive top-line results from the Integral-1 study are promising for the potential role of **Nacubactam** in treating complicated urinary tract infections and acute pyelonephritis. The ongoing Integral-2 study will provide crucial information on its efficacy against infections caused by carbapenem-resistant Enterobacterales, a significant unmet medical need. Further detailed results from these trials are eagerly awaited by the scientific community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. meiji.com [meiji.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. meiji.com [meiji.com]
- 8. Efficacy and Safety of Cefepime/Nacubactam or Aztreonam/Nacubactam Compared to Imipenem/Cilastatin in Subjects With Complicated Urinary Tract Infections or Acute Uncomplicated Pyelonephritis | Clinical Research Trial Listing [centerwatch.com]
- 9. ClinConnect | Efficacy and Safety of Cefepime/Nacubactam or [clinconnect.io]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Nacubactam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Nacubactam Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609398#nacubactam-clinical-trial-methodologies-and-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com